molecular formula C11H10N2O4 B13730959 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 4337-98-8

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B13730959
CAS No.: 4337-98-8
M. Wt: 234.21 g/mol
InChI Key: PMHDYYXGKVJBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The benzodioxole moiety is then coupled with the oxadiazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated oxadiazole rings.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate stands out due to its unique combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

CAS No.

4337-98-8

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-methyloxadiazol-3-ium-5-olate

InChI

InChI=1S/C11H10N2O4/c1-7-11(14)17-12-13(7)5-8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3

InChI Key

PMHDYYXGKVJBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=[N+]1CC2=CC3=C(C=C2)OCO3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.